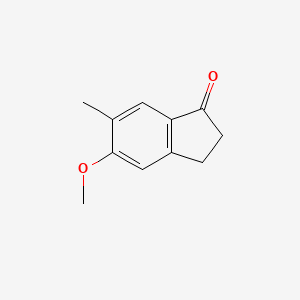
D-glycero-D-gulo-Heptonic acid, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
D-glycero-D-gulo-Heptonic acid, monopotassium salt is a chemical compound with the molecular formula C7H13O8K. It is a derivative of heptonic acid, where the potassium ion replaces one of the hydrogen atoms. This compound is known for its unique structural properties and its applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-glycero-D-gulo-Heptonic acid, monopotassium salt typically involves the oxidation of D-glycero-D-gulo-Heptose. This process can be carried out using various oxidizing agents such as nitric acid or bromine water. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
D-glycero-D-gulo-Heptonic acid, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce heptaric acid derivatives.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: The potassium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion-exchange resins or solutions of other metal salts are employed.
Major Products Formed
Oxidation: Heptaric acid derivatives.
Reduction: Heptonic alcohols.
Substitution: Various metal salts of heptonic acid.
科学的研究の応用
D-glycero-D-gulo-Heptonic acid, monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
作用機序
The mechanism of action of D-glycero-D-gulo-Heptonic acid, monopotassium salt involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and facilitating their removal or transport. In biological systems, it may influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.
類似化合物との比較
Similar Compounds
Calcium glucoheptonate: Another salt of heptonic acid, used for similar applications.
Sodium glucoheptonate: A sodium salt variant with comparable properties.
D-glucuronic acid: A related compound with similar structural features but different functional groups.
Uniqueness
D-glycero-D-gulo-Heptonic acid, monopotassium salt is unique due to its specific potassium ion, which imparts distinct solubility and reactivity characteristics. Its ability to form stable complexes with metal ions makes it particularly valuable in both research and industrial applications.
特性
CAS番号 |
68413-91-2 |
|---|---|
分子式 |
C7H13KO8 |
分子量 |
264.27 g/mol |
IUPAC名 |
potassium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChIキー |
ORUCCVLWOQSRMC-WYRLRVFGSA-M |
SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+] |
正規SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
| 68084-27-5 68413-91-2 |
|
関連するCAS |
87-74-1 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE](/img/structure/B3371347.png)
![Acetonitrile, [(3-phenyl-2-propenyl)oxy]-](/img/structure/B3371356.png)







